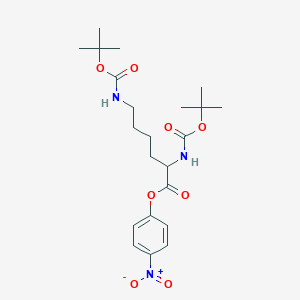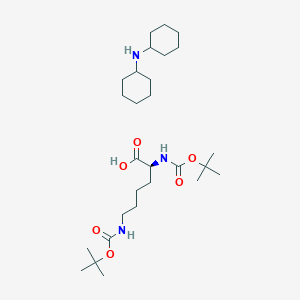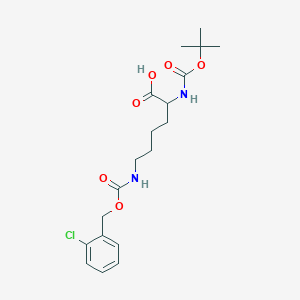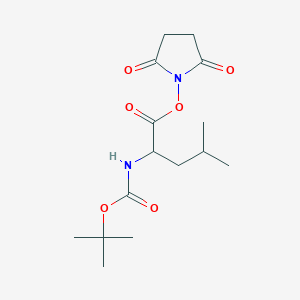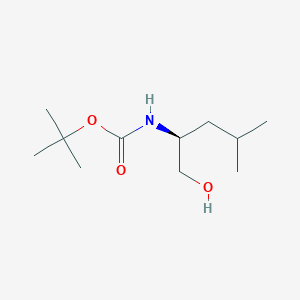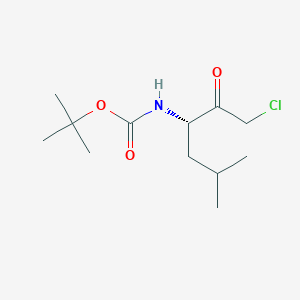
Boc-leu-chloromethylketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-leu-chloromethylketone, also known as tert-butoxycarbonyl-leucine-chloromethylketone, is a chemical compound widely used in biochemical research. It is a derivative of leucine, an essential amino acid, and is often employed as a protease inhibitor. The compound is particularly valuable in studying the role of cysteine proteases in various biological processes and diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-leu-chloromethylketone is typically synthesized from Boc-leucine. The synthesis involves the following steps:
Protection of the Amino Group: The amino group of leucine is protected by converting it to a tert-butoxycarbonyl (Boc) group.
Formation of the Chloromethylketone: The protected leucine is then reacted with chloromethyl ketone under specific conditions to form this compound.
The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Boc-leu-chloromethylketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Boc protecting group.
Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Hydrolysis: Acidic hydrolysis often uses trifluoroacetic acid, while basic hydrolysis may involve sodium hydroxide or potassium carbonate.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically results in the removal of the Boc group, yielding leucine derivatives.
Aplicaciones Científicas De Investigación
Boc-leu-chloromethylketone has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studying the role of proteases in cellular processes and disease mechanisms.
Medicine: this compound is used in drug development, particularly in designing inhibitors for cysteine proteases implicated in diseases like cancer and autoimmune disorders.
Industry: The compound finds applications in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
Boc-leu-chloromethylketone exerts its effects primarily by inhibiting cysteine proteases. The chloromethylketone group reacts with the active site cysteine residue of the protease, forming a covalent bond and thereby inactivating the enzyme. This inhibition disrupts the protease’s ability to cleave peptide bonds, affecting various biological processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Boc-phenylalanine-chloromethylketone
- Boc-lysine-chloromethylketone
- Boc-arginine-chloromethylketone
Comparison
Compared to similar compounds, Boc-leu-chloromethylketone is unique due to its specific amino acid backbone (leucine) and the presence of the chloromethylketone group. This combination provides distinct reactivity and selectivity towards certain proteases, making it a valuable tool in biochemical research. Other similar compounds may have different amino acid backbones, leading to variations in their inhibitory profiles and applications.
Propiedades
IUPAC Name |
tert-butyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJWTNDBZSOFFP-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)CCl)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427296 |
Source


|
| Record name | Boc-L-Leu-chloromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102123-85-3 |
Source


|
| Record name | Boc-L-Leu-chloromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
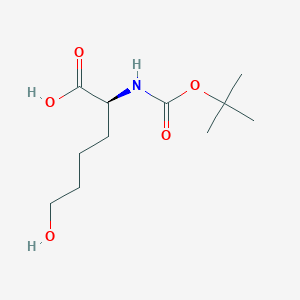
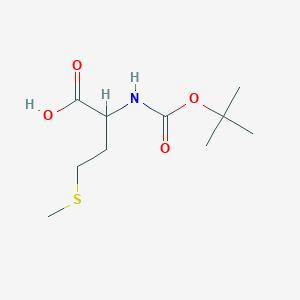
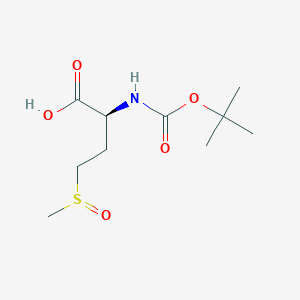
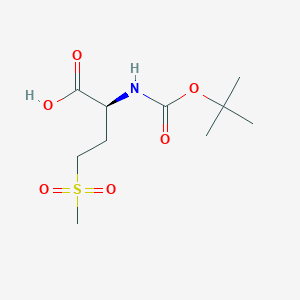
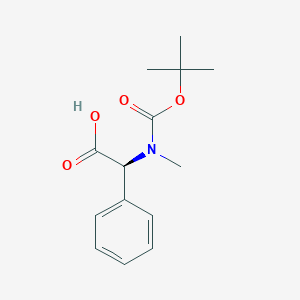
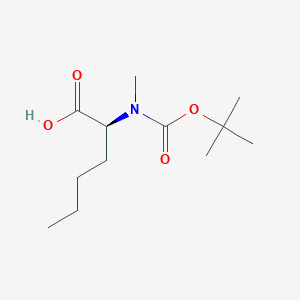
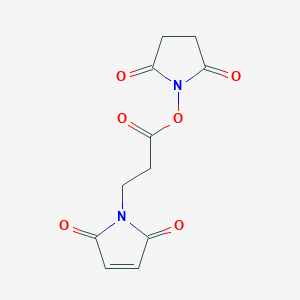

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)
